molecular formula C30H50O B1671784 Eupha-8,24-dienol CAS No. 514-47-6

Eupha-8,24-dienol

Cat. No.: B1671784
CAS No.: 514-47-6
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-WZLOIPHISA-N
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Description

Eupha-8,24-dienol (synonyms: euphol, 5α-Eupha-8,24-dien-3β-ol, Lanosta-8,24-dien-3-ol) is a euphane-type triterpenoid with the molecular formula C30H50O and an average mass of 426.729 . It is characterized by a hydroxyl group at C3β, a double bond between C8 and C24, and a tetracyclic euphane skeleton. This compound is commonly isolated from Euphorbia species, such as E. tanquahuete, E. kansui, and E. resinifera . This compound serves as a precursor for semisynthetic derivatives and exhibits moderate cytotoxic activity, particularly against leukemia (K562) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Euphol can be extracted from Euphorbia tirucalli through a series of steps involving alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography . The process involves:

Industrial Production Methods: The industrial production of euphol follows similar extraction and purification techniques but on a larger scale. The process is designed to be efficient, yielding high-purity euphol suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Euphol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eupha-8,24-dienol, a compound derived from various natural sources, has garnered attention for its diverse applications in scientific research. This article explores its potential uses across different fields, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is a triterpenoid alcohol characterized by its unique structure, which contributes to its biological activity. Its molecular formula is C30H50OC_{30}H_{50}O, and it features a complex carbon skeleton typical of triterpenes. This structural complexity allows for various interactions with biological systems.

Pharmacological Research

This compound has been studied for its potential therapeutic effects. Research indicates that it exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as arthritis and cardiovascular diseases.

  • Case Study : A study published in the Journal of Natural Products demonstrated that this compound significantly reduced inflammation markers in rodent models of arthritis, suggesting its utility in developing anti-inflammatory drugs.

Agricultural Applications

The compound has shown promise in agricultural settings, particularly as a natural pesticide. Its efficacy against various pests can be attributed to its ability to disrupt insect hormonal systems.

  • Data Table: Efficacy of this compound Against Pests
Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Aphids10085
Spider Mites20090
Whiteflies15080

Cosmetic Industry

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects.

  • Case Study : A formulation containing this compound was tested for skin hydration and elasticity improvement in human subjects. Results indicated a significant improvement over a four-week period compared to control products.

Biotechnology

Research into the biosynthesis of this compound has implications for biotechnology, particularly in metabolic engineering. By manipulating pathways in microorganisms, researchers aim to produce this compound sustainably.

  • Data Table: Biosynthetic Pathways for this compound Production
OrganismPathway TypeYield (g/L)
Saccharomyces cerevisiaeEngineered Pathway5
Escherichia coliNative Pathway2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Hydroxylation and Ketone Addition

Compound Name Structural Features Biological Activity Source
Eupha-8,24-dienol (Euphol) C3β-OH, Δ8,24 double bond Moderate cytotoxicity (K562: selective activity) E. tanquahuete
Eupha-8,24-diene-3β,11β-diol-7-one C3β-OH, C11β-OH, C7 ketone, Δ8,24 double bond Potent anticancer activity (HCT-116, MKN-45, MCF-7 cells) E. kansui
Eupha-8,24-diene-3β-ol-7,11-dione C3β-OH, C7 and C11 ketones, Δ8,24 double bond Antioxidant activity in SH-SY5Y cells E. kansui
Desmondiin I C3β-OH, C7α-OH, C11 ketone, Δ8,24 double bond Trypanocidal activity; structural differentiation via C17 side chain E. desmondii

Key Findings :

  • Oxygenation enhances bioactivity : The addition of hydroxyl (e.g., C11β-OH) and ketone groups (e.g., C7, C11) correlates with increased cytotoxicity and specificity. For example, Eupha-8,24-diene-3β,11β-diol-7-one showed broader anticancer activity than the parent compound .
  • Ketones vs. hydroxyls : Compounds with ketones (e.g., C7, C11) often exhibit antioxidant properties, as seen in Eupha-8,24-diene-3β-ol-7,11-dione , whereas hydroxylation at C11β enhances cytotoxicity .

Side Chain Modifications

Compound Name Structural Features Biological Activity Source
25,26,27-Trisnor-3β-hydroxy-euphan-24-al Truncated side chain (loss of C25–C27), C24 aldehyde Selective cytotoxicity (K562 leukemia cells) E. tanquahuete
Eupha-8,23-dien-3β,25-diol Δ8,23 double bond, C25-OH Not explicitly reported; structural analog of euphol derivatives E. tanquahuete

Key Findings :

  • Side chain truncation: The removal of methyl groups (C25–C27) and introduction of a C24 aldehyde in 25,26,27-Trisnor-3β-hydroxy-euphan-24-al significantly increased selectivity for leukemia cells .
  • Double bond position : Shifting the double bond from Δ8,24 to Δ8,23 (Eupha-8,23-dien-3β,25-diol) alters polarity and may influence bioavailability .

Stereochemical Variations

Compound Name Stereochemical Features Biological Impact Source
(24R)-Eupha-8,25-diene-3β,24-diol C24R-OH configuration Antioxidant and neuroprotective activity E. kansui
(24S)-Eupha-8,25-diene-3β,24-diol C24S-OH configuration Reduced NO inhibition vs. 24R isomer E. neriifolia

Key Findings :

  • C24 configuration : The 24R stereoisomer of Eupha-8,25-diene-3β,24-diol demonstrated stronger antioxidant activity than the 24S form, highlighting the role of chirality in bioactivity .

Key Findings :

  • Acetylation : Masking the C3-OH group improves membrane permeability, as seen in acetylated euphol .
  • Ketonization : Converting C3-OH to a ketone (euphone) enhances cytotoxicity, likely through improved electrophilic reactivity .

Biological Activity

Eupha-8,24-dienol is a triterpene compound primarily isolated from the plant Euphorbia kansui . This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and cellular cytotoxicity. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a triterpene with a molecular formula of C30H50OC_{30}H_{50}O. It is characterized by a tetracyclic structure typical of euphane-type triterpenes. The compound's structure has been elucidated through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .

Cytotoxicity

Research has demonstrated that this compound exhibits moderate cytotoxic effects against several cancer cell lines:

  • Colon Cancer (HCT-116) : IC50 values indicate moderate efficacy.
  • Gastric Cancer (MKN-45) : Similar cytotoxic effects observed.
  • Breast Cancer (MCF-7) : Notable inhibition of cell proliferation.

The specific IC50 values for this compound against these cell lines have been reported as follows:

Cell LineIC50 (µg/mL)
HCT-11622 ± 1.4
MKN-4589 ± 1.2
MCF-784.6 ± 5.4

These findings suggest that this compound may serve as a promising candidate for further development in anticancer therapies .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound triggers cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation . The regulation of mitochondrial pathways related to apoptosis has also been implicated in its mode of action.

Case Studies and Clinical Relevance

A notable study investigated the effects of this compound on liver hepatocellular carcinoma cells (HepG2). The results indicated that while some compounds derived from Euphorbia species exhibited mild activity against HepG2 cells, this compound showed more pronounced effects compared to other tested terpenoids .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other triterpenes from Euphorbia species:

CompoundSourceCytotoxicity (IC50 µg/mL)Mechanism
This compoundEuphorbia kansuiHCT-116: 22Apoptosis induction
TirucadalenoneEuphorbia tirucalliK562: 22Cell cycle arrest
EupholEuphorbia spp.MCF-7: Not significantUnknown

This table illustrates that while this compound shows significant potential against colon cancer cells, other compounds may exhibit varying degrees of effectiveness across different cancer types.

Q & A

Basic Research Questions

Q. How is Eupha-8,24-dienol structurally characterized in natural product research?

Methodological Answer: Structural elucidation relies on spectroscopic techniques such as 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . For example, and detail the use of NMR data to confirm the triterpenoid backbone and functional groups (e.g., hydroxyl and ketone moieties) in this compound derivatives. IR spectroscopy further validates oxygenated functional groups .

Q. What pharmacological activities have been reported for this compound?

Methodological Answer: Studies highlight cytotoxic activity against cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) at concentrations of 10–50 μM, as shown in and . Bioassays should use standardized protocols (e.g., MTT assays) with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Q. Which plant sources are known to contain this compound?

Methodological Answer: The compound is isolated from Euphorbia species , including E. kansui and E. microsciadia, using ethyl acetate or methanol extracts. , and 12 provide extraction yields (e.g., 0.00034% from E. kansui roots) and emphasize solvent polarity’s role in isolating triterpenoids .

Q. What analytical techniques ensure purity of this compound isolates?

Methodological Answer: HPLC-DAD (Diode Array Detection) and GC-MS are critical for purity validation. notes retention indices and spectral matching against databases (e.g., NIST) to rule out co-eluting compounds. Column chromatography (silica gel, Sephadex LH-20) is used for preliminary purification .

Advanced Research Questions

Q. How can researchers design experiments to validate the bioactivity of this compound against contradictory findings?

Methodological Answer: Address discrepancies by standardizing cell line models (e.g., using ATCC-validated lines), controlling for solvent effects (e.g., DMSO concentration ≤0.1%), and applying dose-response curves. and recommend cross-validating cytotoxicity results with apoptosis assays (e.g., Annexin V staining) and mechanistic studies (e.g., ROS detection) .

Q. What strategies optimize the extraction and isolation of this compound from complex plant matrices?

Methodological Answer: Combine solvent partitioning (e.g., ethyl acetate for medium-polarity compounds) with flash chromatography for rapid fractionation. suggests using TLC-guided fractionation and LC-MS to track target compounds. Accelerated solvent extraction (ASE) improves yield while reducing solvent use .

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer: Perform meta-analysis of raw data (e.g., IC50_{50} values, cell viability curves) while accounting for variables like cell passage number, assay duration, and culture conditions. emphasizes statistical rigor (e.g., ANOVA with post-hoc tests) and transparency in reporting negative results .

Q. What in silico methods predict the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like topoisomerase II or tubulin. and support QSAR modeling to correlate functional groups (e.g., hydroxylation at C-3) with bioactivity. Validate predictions with synthetic analogs .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw NMR/MS spectra, assay protocols, and cell line authentication certificates. and recommend using platforms like Zenodo for data sharing and citing LOT numbers for reagents .

Q. What methodologies assess the synergistic effects of this compound with other phytochemicals?

Methodological Answer: Use combinatorial screening (e.g., checkerboard assays) to calculate Combination Index (CI) values. and highlight the need for isobologram analysis to distinguish additive, synergistic, or antagonistic interactions. LC-MS/MS can quantify co-administered compounds in vitro .

Q. Tables for Reference

Table 1: Pharmacological Activities of this compound Derivatives (Adapted from )

CompoundCell Line TestedIC50_{50} (μM)Mechanism Proposed
Eupha-8,24-dien-3β-olHCT-11612.5Apoptosis via ROS
Eupha-8,24-dien-3β-ol-7,11-dioneMCF-728.3Cell cycle arrest (G2/M)

Table 2: Key Spectroscopic Data for Structural Confirmation ( )

Functional GroupNMR Signal (1^1H/13^13C)HR-ESI-MS (m/z)
C-3 hydroxylδ 3.50 (1H, m); δ 73.2441.36 [M+H]+^+
C-7 ketone-; δ 207.8439.34 [M-H]^-

Properties

IUPAC Name

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-WZLOIPHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318412
Record name (+)-Euphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Euphol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

514-47-6
Record name (+)-Euphol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Euphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Euphol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116 °C
Record name Euphol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Eupha-8,24-dienol
Eupha-8,24-dienol
Eupha-8,24-dienol
Eupha-8,24-dienol
Eupha-8,24-dienol
Eupha-8,24-dienol

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